molecular formula C12H8N2O3 B1306726 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- CAS No. 67766-85-2

3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-

Cat. No.: B1306726
CAS No.: 67766-85-2
M. Wt: 228.2 g/mol
InChI Key: LTJHKDMGKKYAIF-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- is a useful research compound. Its molecular formula is C12H8N2O3 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • Antiproliferative and Anti-inflammatory Agents : Compounds derived from 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-, specifically 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities, showing promising results against human cancer cell lines and inflammation in rat paw edema (Sreevani Rapolu et al., 2013).

Molecular Docking Studies

  • EGFR Binding Interactions : New derivatives, 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, have been synthesized and their molecular docking studies carried out to predict the binding interactions with the target protein EGFR (G. Ganga Reddy et al., 2022).

Urease Inhibitors

  • Potent Inhibitors Against Urease Enzyme : A study presented novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were synthesized and found to be potent inhibitors against the urease enzyme, offering a new avenue for therapeutic agents in drug designing programs (M. Nazir et al., 2018).

Eco-friendly Synthesis

  • Regioselective Synthesis : An eco-friendly and regioselective synthesis method has been developed for 3-(isoxazol-5-yl)indoles from β-ethylthio-β-indolyl-α,β-unsaturated ketones in water, showcasing an environmentally friendly process with good yield and regioselectivity (J. Jia et al., 2021).

Antimicrobial Activity

  • New Indole Derivatives : Synthesis of novel indole derivatives with observed significant antimicrobial activities, leveraging the biodynamic properties of indole and its derivatives for potential antimicrobial applications (S. M. Basavarajaiah et al., 2009).

Anti-Cholinesterase Activity

  • Alzheimer's Disease Treatment : A study on carbohydrazide indole-isoxazole hybrid derivatives highlighted their synthesis and evaluation of in vitro anti-cholinesterase activity, indicating potential application in Alzheimer's disease treatment (S. S. Mirfazli et al., 2018).

Mechanism of Action

While the specific mechanism of action for “3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-” is not mentioned, indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Future Directions

Indole-containing small molecules, such as “3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-”, have been reported to have diverse pharmacological activities . The potential for novel indole derivatives to serve as anti-tubercular agents, in silico findings, and proposed actions to facilitate the design of novel compounds with anti-tubercular activity are areas of ongoing research .

Properties

IUPAC Name

5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJHKDMGKKYAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425399
Record name 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67766-85-2
Record name 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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